Cas no 885518-66-1 (3,4-diiodo-2H-indazole)

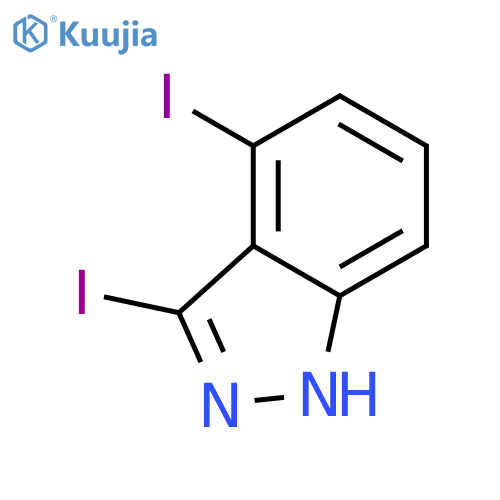

3,4-diiodo-2H-indazole structure

商品名:3,4-diiodo-2H-indazole

3,4-diiodo-2H-indazole 化学的及び物理的性質

名前と識別子

-

- 3,4-Diiodo-1H-indazole

- 3,4-Diiode (1H)indazole

- 3,4-Diiodo(1H)indazole

- 3,4-diiodo-2H-indazole

- A861840

- MB04920

- AKOS022172972

- 885518-66-1

- SCHEMBL5209867

- DS-7216

- DTXSID70646277

- FT-0764519

- DB-077899

-

- MDL: MFCD07781608

- インチ: InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)

- InChIKey: CDWSPWAKOJNCTH-UHFFFAOYSA-N

- ほほえんだ: IC1=C2C(C=CC=C2I)=NN1

計算された属性

- せいみつぶんしりょう: 369.84639g/mol

- どういたいしつりょう: 369.84639g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 28.7Ų

3,4-diiodo-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM132854-1g |

3,4-diiodo-1H-indazole |

885518-66-1 | 95% | 1g |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-5G |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 5g |

¥ 6,725.00 | 2023-04-13 | |

| Alichem | A269001251-1g |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 1g |

$383.25 | 2023-08-31 | |

| Alichem | A269001251-5g |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 5g |

$1116.90 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-1G |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 1g |

¥ 2,145.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111617-1g |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 1g |

¥2776.00 | 2024-04-27 | |

| Aaron | AR00H0QL-1g |

3,4-DIIODE (1H)INDAZOLE |

885518-66-1 | 95% | 1g |

$800.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111617-100mg |

3,4-Diiodo-1H-indazole |

885518-66-1 | 95% | 100mg |

¥684.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-100.0mg |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 100.0mg |

¥646.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW022-500.0mg |

3,4-diiodo-2H-indazole |

885518-66-1 | 95% | 500.0mg |

¥1430.0000 | 2024-07-20 |

3,4-diiodo-2H-indazole 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

885518-66-1 (3,4-diiodo-2H-indazole) 関連製品

- 66607-27-0(3-Iodo-1H-indazole)

- 351456-48-9(3,5-Diiodo-1H-indazole)

- 319472-78-1(3,6-Diiodo-1H-indazole)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 61549-49-3(9-Decenenitrile)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885518-66-1)3,4-diiodo-2H-indazole

清らかである:99%

はかる:5g

価格 ($):1035.0